7-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-3,4-dihydroquinolin-2(1H)-one
Description
7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE is a complex organic compound with a unique structure that combines elements of beta-carboline and quinolinone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c26-21-8-6-14-5-7-15(11-19(14)24-21)28-13-22(27)25-10-9-17-16-3-1-2-4-18(16)23-20(17)12-25/h1-5,7,11,23H,6,8-10,12-13H2,(H,24,26) |
InChI Key |
ASGZEZFNGYNACO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves multiple steps, typically starting with the preparation of the beta-carboline and quinolinone precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the quinolinone or beta-carboline moieties.
Substitution: Various substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Compared to other similar compounds, 7-[2-OXO-2-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)ETHOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE stands out due to its unique combination of beta-carboline and quinolinone structures. Similar compounds include other beta-carboline derivatives and quinolinone derivatives, which may share some chemical properties but differ in their biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
